N-Boc-1,5-imino-D-glucitol
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Overview
Description
This compound is primarily used in proteomics research and has applications in the biomedical industry.
Preparation Methods
N-Boc-1,5-imino-D-glucitol can be synthesized through various synthetic routes. One common method involves the protection of 1,5-imino-D-glucitol with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Boc-1,5-imino-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
N-Boc-1,5-imino-D-glucitol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in the study of enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to inhibit certain enzymes. Additionally, it is used in the industry for the development of new drugs and biochemical assays.
Mechanism of Action
The mechanism of action of N-Boc-1,5-imino-D-glucitol involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in therapeutic applications where the overactivity of the enzyme is associated with disease .
Comparison with Similar Compounds
N-Boc-1,5-imino-D-glucitol can be compared with other similar compounds, such as 1-deoxynojirimycin and its derivatives. These compounds share a similar structure and mechanism of action but may differ in their potency and specificity towards different enzymes . The uniqueness of this compound lies in its specific Boc protection, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6?,7?,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBFXYKSDYOKTK-GEPGNKONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC([C@H]([C@@H](C1CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747190 |
Source
|
Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122371-65-7 |
Source
|
Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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